molecular formula C14H12FNO2 B15245022 Benzyl 4-amino-3-fluorobenzoate

Benzyl 4-amino-3-fluorobenzoate

Cat. No.: B15245022
M. Wt: 245.25 g/mol
InChI Key: OEDWLLPKXYCLGC-UHFFFAOYSA-N
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Description

Benzyl 4-amino-3-fluorobenzoate is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzoic acid, where the benzyl group is attached to the ester functionality, and the amino and fluorine groups are substituted on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3-fluorobenzoate typically involves the esterification of 4-amino-3-fluorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitrothis compound.

    Reduction: Benzyl 4-amino-3-fluorobenzyl alcohol.

    Substitution: Benzyl 4-amino-3-(substituted)benzoate.

Scientific Research Applications

Benzyl 4-amino-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3-fluorobenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-amino-4-fluorobenzoate
  • Benzyl 4-amino-2-fluorobenzoate
  • Benzyl 4-amino-3-chlorobenzoate

Uniqueness

Benzyl 4-amino-3-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the aromatic ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

benzyl 4-amino-3-fluorobenzoate

InChI

InChI=1S/C14H12FNO2/c15-12-8-11(6-7-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2

InChI Key

OEDWLLPKXYCLGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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